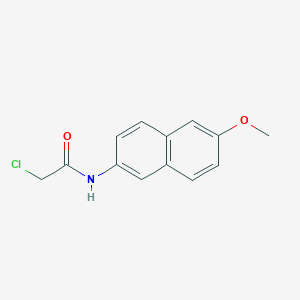![molecular formula C10H9ClN2O3 B6646155 2-chloro-N-[(2-oxo-3H-1,3-benzoxazol-5-yl)methyl]acetamide](/img/structure/B6646155.png)
2-chloro-N-[(2-oxo-3H-1,3-benzoxazol-5-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(2-oxo-3H-1,3-benzoxazol-5-yl)methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2-oxo-3H-1,3-benzoxazol-5-yl)methyl]acetamide involves the inhibition of bacterial and fungal cell wall synthesis. This compound specifically targets the peptidoglycan layer of the bacterial cell wall and disrupts its synthesis, leading to the death of the bacterial cell. Similarly, this compound also inhibits the synthesis of chitin in fungal cells, leading to their death.
Biochemical and Physiological Effects:
2-chloro-N-[(2-oxo-3H-1,3-benzoxazol-5-yl)methyl]acetamide has been found to exhibit unique biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new anticancer drugs. Additionally, this compound has also been found to exhibit antioxidant activity, making it a potential candidate for the development of new drugs for the treatment of various oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-chloro-N-[(2-oxo-3H-1,3-benzoxazol-5-yl)methyl]acetamide in lab experiments is its potent antimicrobial activity against various bacterial and fungal strains. This compound can be used as a positive control in various antimicrobial assays. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can affect the results of the experiments.
Future Directions
There are several future directions for the research on 2-chloro-N-[(2-oxo-3H-1,3-benzoxazol-5-yl)methyl]acetamide. One of the significant directions is the development of new drugs based on this compound for the treatment of various diseases such as cancer and oxidative stress-related diseases. Additionally, the potential toxicity of this compound can be further studied to determine its safety profile and potential side effects. Finally, the synthesis of new derivatives of this compound can be explored to improve its potency and selectivity towards specific bacterial and fungal strains.
In conclusion, 2-chloro-N-[(2-oxo-3H-1,3-benzoxazol-5-yl)methyl]acetamide is a promising compound that has potential applications in various scientific fields. Its unique biochemical and physiological effects, along with its potent antimicrobial activity, make it a potential candidate for the development of new drugs. Further research on this compound can lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-chloro-N-[(2-oxo-3H-1,3-benzoxazol-5-yl)methyl]acetamide involves the reaction between 2-amino-5-chlorobenzoxazole and chloroacetyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be further purified through various techniques such as recrystallization and column chromatography.
Scientific Research Applications
2-chloro-N-[(2-oxo-3H-1,3-benzoxazol-5-yl)methyl]acetamide has been extensively studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. This compound has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2-chloro-N-[(2-oxo-3H-1,3-benzoxazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-4-9(14)12-5-6-1-2-8-7(3-6)13-10(15)16-8/h1-3H,4-5H2,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHDWEKJCJUDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CNC(=O)CCl)NC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-chloro-N-[(2-chloro-4-methoxyphenyl)methyl]acetamide](/img/structure/B6646144.png)
![2-chloro-N-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)methyl]acetamide](/img/structure/B6646148.png)
![N-[(5-bromo-2-methylphenyl)methyl]-2-chloroacetamide](/img/structure/B6646151.png)
![2-chloro-N-[(5-chloro-2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B6646170.png)
![2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide](/img/structure/B6646176.png)
![2-chloro-N-[2-(3,4-difluorophenyl)ethyl]acetamide](/img/structure/B6646183.png)